Thiodiglycol Thiodiglycol This material has many uses, including as a precursor to the sulfur mustard family of chemical weapons. It is chemically similar to thioglycol and is expected to react in a similar way to this material. See the chemical datasheet for thioglycol for more information.
Thiodiglycol is a diol that is pentane-1,5-diol in which the methylene group at position 3 is replaced by a sulfur atom It has a role as an antioxidant, a solvent, a metabolite and an antineoplastic agent. It is a diol and an aliphatic sulfide. It is functionally related to a mercaptoethanol.
Thiodiglycol is a natural product found in Euglena gracilis with data available.
Thiodiglycol is a hydrolysis product of mustard gas, an alkylating agent, with antineoplastic activity.
Brand Name: Vulcanchem
CAS No.: 111-48-8
VCID: VC21072105
InChI: InChI=1S/C4H10O2S/c5-1-3-7-4-2-6/h5-6H,1-4H2
SMILES: C(CSCCO)O
Molecular Formula: C4H10O2S
Molecular Weight: 122.19 g/mol

Thiodiglycol

CAS No.: 111-48-8

Cat. No.: VC21072105

Molecular Formula: C4H10O2S

Molecular Weight: 122.19 g/mol

* For research use only. Not for human or veterinary use.

Thiodiglycol - 111-48-8

Specification

Description This material has many uses, including as a precursor to the sulfur mustard family of chemical weapons. It is chemically similar to thioglycol and is expected to react in a similar way to this material. See the chemical datasheet for thioglycol for more information.
Thiodiglycol is a diol that is pentane-1,5-diol in which the methylene group at position 3 is replaced by a sulfur atom It has a role as an antioxidant, a solvent, a metabolite and an antineoplastic agent. It is a diol and an aliphatic sulfide. It is functionally related to a mercaptoethanol.
Thiodiglycol is a natural product found in Euglena gracilis with data available.
Thiodiglycol is a hydrolysis product of mustard gas, an alkylating agent, with antineoplastic activity.
CAS No. 111-48-8
Molecular Formula C4H10O2S
Molecular Weight 122.19 g/mol
IUPAC Name 2-(2-hydroxyethylsulfanyl)ethanol
Standard InChI InChI=1S/C4H10O2S/c5-1-3-7-4-2-6/h5-6H,1-4H2
Standard InChI Key YODZTKMDCQEPHD-UHFFFAOYSA-N
SMILES C(CSCCO)O
Canonical SMILES C(CSCCO)O
Boiling Point 282 °C
282.00 °C. @ 760.00 mm Hg
Colorform Liquid
Syrupy, colorless, liquid
Flash Point 113 °C (235 °F) - closed cup
320 °F (160 °C) (Closed cup)
160 °C o.c.
Melting Point -10.2 °C
-18 - -10 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator